molecular formula C9H10Cl4N2O B610522 (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine CAS No. 1043491-54-8

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

Cat. No. B610522
M. Wt: 303.992
InChI Key: ZYORSKYGFHCZDA-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel selective agonist of the trace amine-associated receptor 1 (TAAR1)
RO5203648 is a TAAR1 partial agonist (Trace amine-associated receptor 1). RO5203648 showed high affinity and potency at TAAR1, high selectivity versus other targets, and favorable pharmacokinetic properties. RO5203648 increased the firing frequency of dopaminergic and serotonergic neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively. RO5203648 demonstrated clear antipsychotic- and antidepressant-like activities as well as potential anxiolytic-like properties.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Some studies have focused on synthesizing derivatives of (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine and testing their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives that showed good to moderate activities against microorganisms (Bektaş et al., 2007).

  • Antimalarial Effects : The antimalarial effects of compounds related to (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine have been investigated. Werbel, Elslager, and Chu (1973) reported the synthesis of derivatives that exhibited antimalarial activity against P. berghei in mice (Werbel, Elslager, & Chu, 1973).

  • Chiral Synthesis Applications : The synthesis of chiral 4,5-dihydrooxazol-2-amines has been explored, indicating a potential for developing chiral compounds with specific applications in medicinal chemistry. Zhou et al. (2016) developed a method for synthesizing these chiral compounds (Zhou et al., 2016).

  • Antibacterial Study : Novel compounds containing the 4,5-dihydro-1,2-oxazol-3-yl fragment have been studied for their antibacterial properties. Mehta (2016) synthesized and characterized these compounds, finding them effective against several bacterial strains (Mehta, 2016).

  • Catalytic Activity in Chemical Synthesis : N-Heterocyclic carbene–palladium(II)–4,5-dihydrooxazole complexes have been synthesized and shown to be effective catalysts in the amination of aryl chlorides, as studied by Huang et al. (2014) (Huang et al., 2014).

  • Anticancer Evaluation : The synthesis of 1,2,4-triazolin-3-one derivatives related to (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine and their anticancer evaluation have been conducted. Kattimani et al. (2013) synthesized derivatives that showed potential anticancer activity (Kattimani et al., 2013).

  • Photoinduced Reactions in Organic Synthesis : Research by Sakurai et al. (2007) explored photoinduced electron transfer-initiated reactions to synthesize dihydrooxazole derivatives, highlighting the compound's role in organic synthesis (Sakurai et al., 2007).

properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGPGNSCBBAGJN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.